4-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine 4-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 477331-17-2
VCID: VC16156425
InChI: InChI=1S/C20H14BrFN4S/c21-16-3-7-18(8-4-16)26-19(15-9-11-23-12-10-15)24-25-20(26)27-13-14-1-5-17(22)6-2-14/h1-12H,13H2
SMILES:
Molecular Formula: C20H14BrFN4S
Molecular Weight: 441.3 g/mol

4-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

CAS No.: 477331-17-2

Cat. No.: VC16156425

Molecular Formula: C20H14BrFN4S

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine - 477331-17-2

Specification

CAS No. 477331-17-2
Molecular Formula C20H14BrFN4S
Molecular Weight 441.3 g/mol
IUPAC Name 4-[4-(4-bromophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Standard InChI InChI=1S/C20H14BrFN4S/c21-16-3-7-18(8-4-16)26-19(15-9-11-23-12-10-15)24-25-20(26)27-13-14-1-5-17(22)6-2-14/h1-12H,13H2
Standard InChI Key XUWGLLLYRAQOCA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity and Nomenclature

The compound, systematically named 4-[4-(4-bromophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine, belongs to the 1,2,4-triazole family fused with pyridine and halogenated aromatic systems. Its IUPAC name reflects the presence of a bromophenyl group at position 4, a fluorobenzyl thioether at position 5, and a pyridine substituent at position 3 of the triazole core .

Molecular Geometry and Stereoelectronic Features

Key structural parameters include:

  • Molecular formula: C₂₀H₁₄BrFN₄S

  • Molecular weight: 441.3 g/mol

  • SMILES notation: C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F

X-ray diffraction data for analogous triazole derivatives reveal planar triazole rings with dihedral angles of 15–25° between the triazole and pyridine moieties . The bromine atom at the para position of the phenyl ring creates significant steric bulk, while the fluorine atom on the benzyl group introduces electronegativity gradients that may influence binding interactions.

Synthetic Methodologies

Synthetic Challenges and Optimization

Critical parameters affecting yield (typically 60–75%):

  • Temperature control during cyclization (80–100°C optimal)

  • Molar ratio of triazole precursor to alkylating agent (1:1.2)

  • Solvent selection (DMF preferred for thioether formation)

Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 3:7) and NMR confirms intermediate formation .

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.75 (d, 2H, pyridine-H), 7.92–7.15 (m, 8H, aromatic-H), 4.45 (s, 2H, SCH₂) .

  • ¹³C NMR: 162.1 (C-F), 150.2 (triazole-C3), 139.8–121.4 (aromatic carbons), 35.7 (SCH₂) .

  • HRMS: m/z 441.0179 [M+H]+ (calc. 441.0181) .

Thermodynamic Properties

PropertyValueMethod
Melting Point218–220°CDSC
LogP3.89 ± 0.12HPLC estimation
Aqueous Solubility<0.1 mg/mL (25°C)Shake-flask method

The high logP value correlates with observed lipophilicity, suggesting preferential partitioning into lipid membranes.

Biological Activity and Mechanism Hypotheses

Anticancer Activity Predictions

DFT calculations on analogous compounds show:

  • HOMO-LUMO gap: 4.3 eV (facilitates charge transfer interactions)

  • Molecular polarizability: 48.7 ų (enhances DNA intercalation potential)

Docking studies suggest possible inhibition of topoisomerase II (binding energy: -9.2 kcal/mol) .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Profile
3-(4-(4-Bromophenyl)...pyridinePyridine at position 3Reduced antifungal potency
4-(5-(pyridin-2-yl)...thiol Thiol instead of thioetherHigher cytotoxicity (IC50 12 μM)

The 4-fluorobenzyl thioether in the target compound appears crucial for balancing bioavailability and target affinity.

Future Research Directions

  • In vivo pharmacokinetics: Address the compound's predicted high plasma protein binding (92%)

  • Structural optimization: Explore replacing bromine with chlorine to reduce molecular weight

  • Target validation: CRISPR screening to identify primary cellular targets

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